3-(Diethylcarbamoyl)benzoic acid
Overview
Description
3-(Diethylamino)carbonylbenzoic acid, commonly referred to as DCBA, is an endogenous metabolite of the insect repellent N-N-diethyl-meta-toluamide (DEET). It is utilized to evaluate DEET exposure through its concentration levels in urine . DCBA has a molecular weight of 221.26 g/mol and is known for its role in various biochemical and environmental processes .
Mechanism of Action
Target of Action
It is known that dcba is a major metabolite of n,n-diethyl-m-toluamide (deet), a common active ingredient in consumer insect repellents .
Mode of Action
It is known that DEET, from which DCBA is metabolized, works by interfering with the receptors on the antennae of mosquitoes and other insects, making it harder for these insects to recognize humans as a source of blood . .
Biochemical Pathways
DEET is metabolized by cytochrome P450 enzymes into oxidative metabolites, including N,N-diethyl-3-hydroxymethylbenzamide (DHMB) and DCBA This suggests that DCBA is involved in the cytochrome P450 metabolic pathway
Pharmacokinetics
It is known that deet and its metabolites, including dcba, are primarily eliminated in urine . This suggests that DCBA may have similar absorption, distribution, metabolism, and excretion (ADME) properties to DEET.
Result of Action
A study found no association between specific gravity (SG)-adjusted urinary DCBA concentrations and semen parameters among men attending an academic fertility center .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DCBA. For example, DEET has been detected in streams, surface waters, and groundwater throughout the US, albeit at trace levels . This suggests that DCBA, as a metabolite of DEET, could also be present in these environments.
Biochemical Analysis
Biochemical Properties
It is known that DEET, from which it is derived, is metabolized by cytochrome P450 enzymes into oxidative metabolites, including 3-(Diethylcarbamoyl)benzoic acid
Cellular Effects
Studies have shown that DEET and its metabolites can have effects on human reproduction
Metabolic Pathways
This compound is involved in the metabolic pathways of DEET. DEET is metabolized by cytochrome P450 enzymes into oxidative metabolites, including this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
DCBA can be synthesized through the enzymatic deconjugation of glucuronide-bound metabolites of DEET. The process involves the use of online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) for quantifying DEET and its metabolites, including DCBA .
Industrial Production Methods
In industrial settings, DCBA is typically produced as a byproduct of DEET metabolism. The production process involves the use of advanced chromatographic techniques to isolate and purify DCBA from complex biological matrices .
Chemical Reactions Analysis
Types of Reactions
DCBA undergoes various chemical reactions, including:
Oxidation: DCBA can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert DCBA into simpler compounds.
Substitution: DCBA can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃) are commonly employed.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives of DCBA, which have distinct chemical and physical properties .
Scientific Research Applications
DCBA has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in chromatographic analyses to evaluate DEET exposure.
Biology: Studied for its role in the metabolism of DEET and its impact on biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to DEET exposure.
Industry: Utilized in the development of insect repellents and related products
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
Amylmetacresol: An antiseptic used in combination with dichlorobenzyl alcohol for treating infections.
Uniqueness
DCBA is unique due to its specific role as a metabolite of DEET, which makes it a valuable marker for assessing DEET exposure. Unlike other similar compounds, DCBA is specifically used in the context of insect repellent metabolism and exposure studies .
Properties
IUPAC Name |
3-(diethylcarbamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXLQQDIFVPNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222551 | |
Record name | 3-(Diethylcarbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72236-23-8 | |
Record name | 3-[(Diethylamino)carbonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72236-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-((diethylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Diethylcarbamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is DCBA exposure measured in humans?
A: Researchers have successfully utilized urine samples to measure DCBA levels as a biomarker for DEET exposure. [, , ] This method allows for the assessment of DEET exposure in real-world settings and helps to understand the relationship between DEET use and internal DCBA concentrations. Advanced analytical techniques like isotope-dilution tandem mass spectrometry are employed for accurate quantification of DCBA in urine. []
Q2: Are there specific challenges in studying the effects of DEET and its metabolites like DCBA?
A: Studying the real-world exposure and effects of DEET and its metabolites like DCBA presents several challenges. For instance, one study highlighted the complexities associated with conducting field-based biomonitoring studies, particularly in capturing the complete excretion curve of DEET and its metabolites. [] These challenges underscore the importance of carefully designed studies that consider the timing of DEET application and sample collection to accurately assess DEET exposure and its potential health implications.
Q3: What are potential future directions for research on DCBA?
A3: Future research should focus on:
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